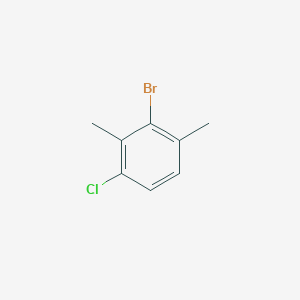2-Bromo-4-chloro-m-xylene
CAS No.: 1208077-17-1
Cat. No.: VC2938234
Molecular Formula: C8H8BrCl
Molecular Weight: 219.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1208077-17-1 |
|---|---|
| Molecular Formula | C8H8BrCl |
| Molecular Weight | 219.5 g/mol |
| IUPAC Name | 3-bromo-1-chloro-2,4-dimethylbenzene |
| Standard InChI | InChI=1S/C8H8BrCl/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 |
| Standard InChI Key | SYJGOCCALRWSID-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)Cl)C)Br |
| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)C)Br |
Introduction
Chemical Identity and Structure
2-Bromo-4-chloro-m-xylene is an organic halogenated compound with two methyl groups, one bromine atom, and one chlorine atom attached to a benzene ring. The compound is characterized by the following identifiers:
| Parameter | Information |
|---|---|
| IUPAC Name | 3-bromo-1-chloro-2,4-dimethylbenzene |
| Synonyms | 2-Bromo-4-chloro-1,3-dimethylbenzene, Benzene, 2-bromo-4-chloro-1,3-dimethyl- |
| CAS Number | 1208077-17-1 |
| Molecular Formula | C₈H₈BrCl |
| Molecular Weight | 219.51 g/mol |
| InChI | InChI=1S/C8H8BrCl/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 |
| InChIKey | SYJGOCCALRWSID-UHFFFAOYSA-N |
| MDL Number | MFCD12922559 |
The chemical structure consists of a benzene ring with two methyl groups at positions 2 and 4, a bromine atom at position 3, and a chlorine atom at position 1 .
Synthesis Methods
The synthesis of 2-Bromo-4-chloro-m-xylene can be achieved through several methodologies, primarily involving halogenation of m-xylene or modification of already halogenated derivatives:
Direct Halogenation
One approach involves the sequential chlorination and bromination of m-xylene:
-
Chlorination of m-xylene: This typically employs chlorine gas in the presence of a Lewis acid catalyst such as FeCl₃, resulting in the formation of 4-chloro-m-xylene .
-
Bromination of 4-chloro-m-xylene: The chlorinated intermediate is then subjected to bromination using bromine, potentially with catalysts like iron or aluminum bromide to introduce the bromine atom at the desired position .
This directed halogenation approach is supported by patent literature, which describes processes for the chlorination of xylenes using substituted thianthrene co-catalysts to achieve regioselective halogenation .
Alternative Routes
Alternative synthetic pathways may involve:
-
Bromination of 2-chloro-m-xylene
-
Halogenation of appropriate m-xylene derivatives
-
Transformations of other halogenated aromatics with suitable functional groups
Chemical Reactivity
As a dihalogenated aromatic compound, 2-Bromo-4-chloro-m-xylene exhibits distinctive reactivity patterns influenced by both the electron-withdrawing halogens and the electron-donating methyl groups:
General Reactivity
The compound can participate in various organic transformations including:
-
Nucleophilic aromatic substitution reactions, particularly at the halogen positions
-
Metal-catalyzed coupling reactions (Suzuki, Stille, Negishi)
-
Lithium-halogen exchange reactions
-
Reduction reactions to remove one or both halogens
-
Electrophilic aromatic substitution reactions, influenced by the directing effects of the existing substituents
Stability
The compound is generally stable under normal conditions but may undergo decomposition when exposed to strong oxidizing agents or extreme temperatures, potentially producing hydrogen bromide, hydrogen chloride, and carbon monoxide .
Applications and Uses
2-Bromo-4-chloro-m-xylene serves primarily as an intermediate in organic synthesis with several documented applications:
Chemical Synthesis
The compound functions as a valuable building block in organic synthesis, particularly for:
-
Pharmaceutical intermediates
-
Specialty chemicals production
-
Production of advanced materials
-
Research applications in developing new synthetic methodologies
Research Applications
In research settings, the compound is primarily utilized for:
-
Developing new synthetic pathways
-
Structure-activity relationship studies
-
As a standard or reference material
| Hazard Category | Classification |
|---|---|
| Acute Toxicity (Oral) | Category 4 |
| Acute Toxicity (Dermal) | Category 4 |
| Acute Toxicity (Inhalation) | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
These classifications indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation as well as respiratory irritation .
First Aid Measures
In case of exposure, the following first aid measures are recommended:
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing
-
Skin contact: Wash with soap and water
-
Eye contact: Rinse cautiously with water for several minutes
-
Ingestion: Rinse mouth and seek medical attention if feeling unwell
Comparative Analysis with Related Compounds
To better understand the properties and applications of 2-Bromo-4-chloro-m-xylene, it is informative to compare it with structurally related compounds:
| Compound | CAS Number | Molecular Formula | Notable Differences |
|---|---|---|---|
| 2-Bromo-m-xylene | 576-22-7 | C₈H₉Br | Lacks chlorine substituent; liquid at room temperature; BP: 206°C |
| 4-Chloro-m-xylene | 95-66-9 | C₈H₉Cl | Lacks bromine substituent; MP: -32°C; BP: 187°C |
| 2-Bromo-4-chlorotoluene | 27139-97-5 | C₇H₆BrCl | Has one methyl group instead of two; MP: 75-77°C |
| 5-Bromo-2-chloro-m-xylene | 206559-40-2 | C₈H₈BrCl | Different positions of substituents |
This comparison highlights that 2-Bromo-4-chloro-m-xylene combines structural features of several related compounds but possesses a unique substitution pattern that influences its physical properties and chemical reactivity .
Analytical Methods
Various analytical techniques can be employed to identify, quantify, and assess the purity of 2-Bromo-4-chloro-m-xylene:
Identification Methods
-
Gas Chromatography (GC): For purity determination and identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation
-
Mass Spectrometry (MS): For molecular weight confirmation and structure elucidation
-
Infrared (IR) Spectroscopy: For functional group identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume